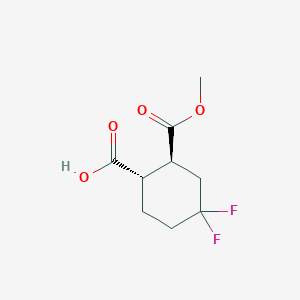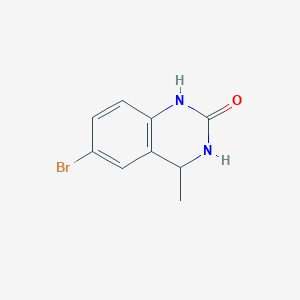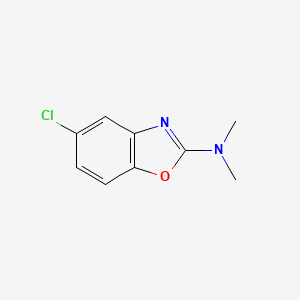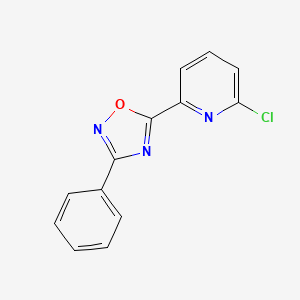
(1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms at the 4,4-positions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions using methanol and a suitable acid catalyst.
Chiral Resolution: The final step involves chiral resolution to obtain the (1S,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Substituted cyclohexane derivatives
Applications De Recherche Scientifique
(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid: Similar structure but lacks fluorine atoms and methoxycarbonyl group.
(1S,2S)-2-Fluorocyclohexanecarboxylic acid: Contains a single fluorine atom and lacks the methoxycarbonyl group.
(1S,2S)-4,4-Difluorocyclohexanecarboxylic acid: Lacks the methoxycarbonyl group.
Uniqueness
The unique combination of fluorine atoms and the methoxycarbonyl group in (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature further enhances its utility in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C9H12F2O4 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
(1S,2S)-4,4-difluoro-2-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F2O4/c1-15-8(14)6-4-9(10,11)3-2-5(6)7(12)13/h5-6H,2-4H2,1H3,(H,12,13)/t5-,6-/m0/s1 |
Clé InChI |
SDPFVSZBQQPYAG-WDSKDSINSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC(CC[C@@H]1C(=O)O)(F)F |
SMILES canonique |
COC(=O)C1CC(CCC1C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271256.png)
![1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271264.png)

![4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B12271272.png)
![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone](/img/structure/B12271277.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile](/img/structure/B12271284.png)

![5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12271291.png)
![4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12271294.png)
![1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine](/img/structure/B12271305.png)
![5-chloro-N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12271312.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271316.png)

